![molecular formula C27H29N3O4S B2604367 N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide CAS No. 899927-97-0](/img/no-structure.png)

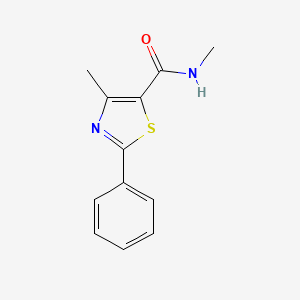

N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

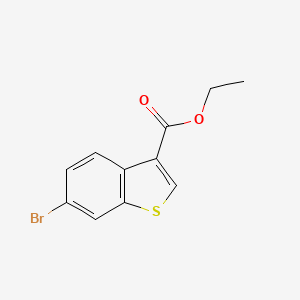

This compound belongs to the class of thienopyrimidine derivatives . Thienopyrimidines are important in medicinal chemistry as they are structural analogs of purines and have various biological activities . They are widely represented and hold a unique place among fused pyrimidine compounds .

Molecular Structure Analysis

Thienopyrimidine derivatives share a common structural feature, which is a pyrimidine ring fused with a thiophene ring . The exact molecular structure of this specific compound would require more specific information or a dedicated analysis.Applications De Recherche Scientifique

Synthesis and Biological Evaluation

- Pyrimidine derivatives have been synthesized and evaluated for their biological activities, including anti-inflammatory, analgesic, antifungal, and antimicrobial properties. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were reported to have analgesic and anti-inflammatory activities, highlighting the therapeutic potential of pyrimidine derivatives in treating pain and inflammation (Abu‐Hashem et al., 2020).

Antifungal and Antimicrobial Activities

- Pyrimidine derivatives containing heterocyclic compounds have demonstrated significant antifungal effects against important types of fungi, suggesting their potential as antifungal agents (Jafar et al., 2017).

Imaging and Diagnostic Applications

- Fluoroethoxy and fluoropropoxy substituted pyrimidine derivatives have been synthesized and found to have high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), indicating their utility in imaging studies related to neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008).

Dual Inhibitors for Therapeutic Applications

- Classical and nonclassical pyrimidine derivatives have been synthesized as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showing promise as potential antitumor agents (Gangjee et al., 2009).

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide involves the condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate to form ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate. This intermediate is then reacted with 2-amino-3,4-dihydrothieno[2,3-d]pyrimidin-4-one in the presence of benzyl bromide and potassium carbonate to form the final product.", "Starting Materials": [ "4-ethoxybenzaldehyde", "ethyl acetoacetate", "2-amino-3,4-dihydrothieno[2,3-d]pyrimidin-4-one", "benzyl bromide", "potassium carbonate" ], "Reaction": [ "Step 1: Condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or sodium methoxide to form ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate.", "Step 2: Reaction of ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate with 2-amino-3,4-dihydrothieno[2,3-d]pyrimidin-4-one in the presence of benzyl bromide and potassium carbonate to form N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |

Numéro CAS |

899927-97-0 |

Nom du produit |

N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide |

Formule moléculaire |

C27H29N3O4S |

Poids moléculaire |

491.61 |

Nom IUPAC |

N-benzyl-2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-ethylacetamide |

InChI |

InChI=1S/C27H29N3O4S/c1-5-28(16-20-10-8-7-9-11-20)23(31)17-29-26-24(18(3)19(4)35-26)25(32)30(27(29)33)21-12-14-22(15-13-21)34-6-2/h7-15H,5-6,16-17H2,1-4H3 |

Clé InChI |

SZUAEHGRSLZULG-UHFFFAOYSA-N |

SMILES |

CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=CC=C(C=C4)OCC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2604284.png)

![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2604285.png)

![N-(1-cyanocyclohexyl)-2-[[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2604287.png)

![N-(cyanomethyl)-N-methyl-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2604296.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2604298.png)

![Tert-butyl N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2604300.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-(2-methoxycarbonylphenyl)sulfonylpiperidine-4-carboxylate](/img/structure/B2604303.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2604306.png)